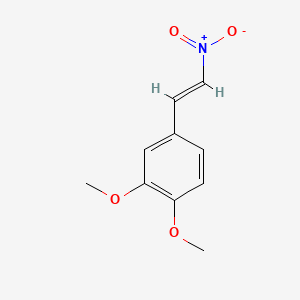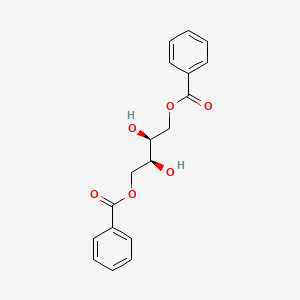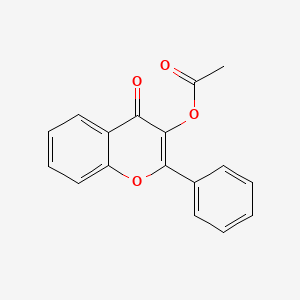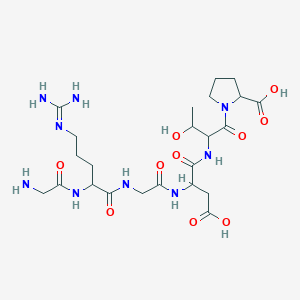
Grgdtp
Descripción general
Descripción
This compound plays a crucial role in cell adhesion processes, particularly in the interaction with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion.
Aplicaciones Científicas De Investigación
Grgdtp has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and conformational analysis.
Biology: Plays a role in cell adhesion studies, particularly in the interaction with integrins.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in wound healing and tissue engineering.
Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion
Safety and Hazards
Mecanismo De Acción
Target of Action
Grgdtp is an integrin-binding peptide . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In this role, this compound targets integrins to exert its effects .
Mode of Action
This compound interacts with its targets, the integrins, by binding to them. This binding can influence the behavior of the cell, such as its adhesion to the ECM. The exact changes resulting from this compound’s interaction with integrins can vary depending on the specific integrin it binds to and the cellular context .
Biochemical Pathways
The binding of this compound to integrins can affect various biochemical pathways. For instance, it can influence pathways related to cell adhesion and migration, which are crucial for many biological processes, including wound healing, immune response, and cancer metastasis .
Pharmacokinetics
These properties can impact the bioavailability of this compound, determining how much of the peptide reaches its target sites to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with integrins. For example, by influencing cell adhesion, this compound can affect how cells interact with each other and their environment. This can lead to changes in cell behavior and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to integrins might affect this compound’s ability to interact with its targets. Additionally, factors such as pH and temperature could potentially influence the stability and activity of this compound .
Análisis Bioquímico
Biochemical Properties
Grgdtp plays a crucial role in biochemical reactions, particularly in the modulation of enzymatic activities. It interacts with several key enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes such as glucokinase, phosphomannomutase, and mannose-1-phosphate guanyltransferase, which are involved in the metabolic pathways of mannose . These interactions are essential for the conversion of mannose to GDP-L-fucose, a critical substrate for fucosyloligosaccharide biosynthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of fucosyltransferases, which are responsible for the catalysis of L-fucose to various acceptor molecules such as oligosaccharides, glycoproteins, and glycolipids . This modulation of fucosyltransferase activity can lead to significant changes in cell function, impacting processes such as cell adhesion, immune response, and signal transduction.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes like GDP-D-mannose-4,6-dehydratase and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase, facilitating the conversion of GDP-D-mannose to GDP-L-fucose . These interactions involve enzyme inhibition or activation, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity for extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to enhance cellular functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and gene expression. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of GDP-L-fucose . It interacts with enzymes such as glucokinase, phosphomannomutase, and mannose-1-phosphate guanyltransferase, facilitating the conversion of mannose to GDP-L-fucose . These interactions are essential for maintaining metabolic flux and regulating metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure the proper localization and accumulation of this compound, allowing it to exert its biochemical effects effectively . The precise transporters and binding proteins involved in this process are still being identified and characterized.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Grgdtp typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and large-scale production of peptides. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Grgdtp can undergo various chemical reactions, including:
Oxidation: The oxidation of the thiol group in cysteine residues (if present) can lead to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can result in analogs with altered biological activity .
Comparación Con Compuestos Similares
Similar Compounds
RGD Peptide: Composed of arginine, glycine, and aspartic acid, this peptide is also recognized by integrins and plays a role in cell adhesion.
RGDS Peptide: Similar to RGD but with an additional serine residue, enhancing its binding affinity to certain integrins.
RGD-K Peptide: Contains a lysine residue, which can be used for conjugation to other molecules or surfaces
Uniqueness of Grgdtp
This compound is unique due to its specific sequence, which includes threonine and proline in addition to the RGD motif. This unique sequence enhances its binding specificity and affinity to certain integrins, making it a valuable tool in cell adhesion studies and therapeutic applications .
Propiedades
IUPAC Name |
1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O10/c1-11(33)18(21(40)32-7-3-5-14(32)22(41)42)31-20(39)13(8-17(36)37)30-16(35)10-28-19(38)12(29-15(34)9-24)4-2-6-27-23(25)26/h11-14,18,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZVBZDHGKJFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405178 | |
| Record name | GRGDTP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108682-58-2 | |
| Record name | GRGDTP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: GRGDTP competitively binds to integrin receptors, primarily those recognizing the Arginine-Glycine-Aspartic Acid (RGD) motif present in various extracellular matrix (ECM) proteins like fibronectin, vitronectin, and collagen. [, , ]
ANone: By blocking integrin-ECM interactions, this compound can inhibit a wide range of cellular processes, including:
- Cell adhesion: This compound effectively disrupts cell adhesion to ECM proteins, influencing cell spreading and attachment. [, , , ]
- Cell migration: Disruption of integrin function by This compound significantly impairs cell migration, especially in processes requiring interaction with ECM components like tumor cell invasion. [, , , ]
- Signal transduction: This compound binding interferes with integrin-mediated signal transduction pathways, affecting processes like cell proliferation, differentiation, and survival. [, , , , , ]
- Phagocytosis: This compound can modulate collagen phagocytosis by fibroblasts, a crucial process for ECM degradation. This effect suggests the involvement of α2 integrin in this process. []
ANone: this compound has a molecular formula of C26H42N8O11 and a molecular weight of 646.66 g/mol.
A: Yes, ¹H-NMR studies reveal the presence of a weak 5→2 hydrogen-bonded β-turn type-III conformation for This compound in solution. Molecular dynamics simulations suggest the coexistence of inverse γ-turn (3→1) and γ-turn (4→2) conformations. These findings indicate a degree of conformational flexibility within the This compound molecule. []
ANone: The provided research papers don't specifically focus on this compound's material compatibility or stability under various conditions. This aspect might require further investigation, especially when considering its potential use in diverse applications.
ANone: this compound is not reported to have inherent catalytic properties. Its primary mode of action relies on competitive binding to integrins, rather than catalyzing chemical reactions.
A: Yes, molecular dynamics simulations have been used to explore the conformational flexibility of This compound. [] Further computational studies, such as docking simulations or quantitative structure-activity relationship (QSAR) modeling, could provide deeper insights into its interaction with different integrin subtypes and guide the development of more potent and selective analogs.
A: Research demonstrates that even minor alterations in the This compound sequence can significantly impact its biological activity. For example, substituting Aspartic acid with Glutamic acid or altering the peptide's cyclic structure can significantly reduce its inhibitory potency towards integrins. [, ] This sensitivity to structural changes highlights the importance of precise molecular interactions for effective integrin inhibition.
ANone: The research papers provided do not delve into the specific stability profile of this compound or discuss formulation strategies for enhancing its properties. Further research is needed to explore these aspects, particularly if considering this compound for therapeutic applications.
ANone: As this compound is primarily a research tool, specific SHE regulations pertaining to its handling, use, and disposal might vary depending on the institution and local guidelines. It's always crucial to consult relevant safety data sheets and follow appropriate laboratory practices.
ANone: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its in vivo activity and efficacy requires further investigation.
A: Numerous in vitro studies demonstrate the efficacy of This compound in inhibiting cell adhesion, migration, and specific signaling pathways. [, , , , , , , , , , , , , ] Animal models would be valuable for exploring the therapeutic potential and safety profile of This compound in vivo.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


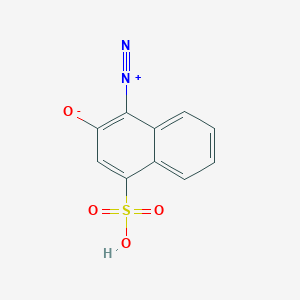
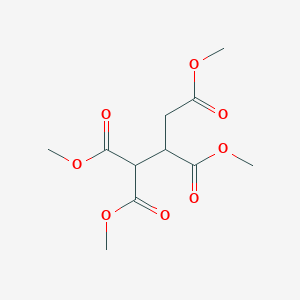
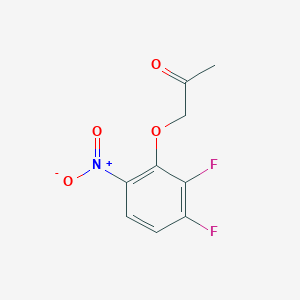
![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)
![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)
